Everolimus-d4 is a deuterated analogue of Everolimus, which is itself a derivative of Rapamycin. This compound is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications for the quantification of Everolimus and related immunosuppressants. The deuteration enhances the stability and accuracy of measurements in analytical chemistry, particularly in pharmacokinetic studies and clinical research involving immunosuppressive therapies .
Everolimus-d4 is synthesized from Rapamycin, a natural product derived from the bacterium Streptomyces hygroscopicus. It falls under the classification of mTOR (mammalian target of rapamycin) inhibitors, which are crucial in regulating cell growth, proliferation, and survival. The compound is recognized for its applications in both therapeutic contexts and analytical chemistry .
The synthesis of Everolimus-d4 involves several key steps:
The entire process requires precise control over reaction conditions to ensure high yield and purity, which are critical for its application as a reference material in analytical methods.
The molecular formula of Everolimus-d4 is C_53H_83D_4N_1O_14, indicating the presence of deuterium atoms replacing hydrogen atoms in the structure. The compound retains the core structure of Everolimus but with isotopic labeling that enhances its detection in mass spectrometry.
Everolimus-d4 can participate in various chemical reactions typical for organic compounds:
Common reagents used in these reactions include lithium aluminum hydride for reductions and alkyl halides for substitution processes. The specific outcomes depend on the conditions applied during these reactions .
Everolimus-d4 functions similarly to Everolimus by inhibiting the mTOR pathway. It binds to FK506 binding protein-12 (FKBP-12), forming a complex that inhibits mTOR kinase activity. This inhibition disrupts cellular processes related to growth and proliferation, making it effective against certain malignancies and in preventing organ transplant rejection .
Everolimus-d4 is typically presented as a white to off-white solid or powder. Its solubility characteristics are similar to those of Everolimus, being soluble in organic solvents like methanol and acetonitrile.
Everolimus-d4 has diverse applications across various scientific fields:
Everolimus-d4 (chemical formula: C₅₃H₇₉D₄NO₁₄; molecular weight: 962.25 g/mol) is a deuterium-labeled analog of the immunosuppressant and anticancer drug everolimus (RAD001). This stable isotope variant incorporates four deuterium atoms (²H or D) at the 2-hydroxyethyl group position of the parent molecule’s 40-O-(2-hydroxyethyl) substituent [4] [9]. The strategic deuteration preserves the stereochemical complexity of everolimus—a macrolide featuring a 40-membered lactone ring with multiple chiral centers—while introducing a measurable mass difference essential for mass spectrometric differentiation [8] [10]. The structural modifications minimally impact physicochemical properties such as polarity, solubility (e.g., soluble in chloroform and methanol), and chromatographic behavior, ensuring co-elution with the native compound during analysis [6] [10].
Table 1: Key Structural Properties of Everolimus-d4
Property | Everolimus-d4 | Everolimus |
---|---|---|
Molecular Formula | C₅₃H₇₉D₄NO₁₄ | C₅₃H₈₃NO₁₄ |
Molecular Weight (g/mol) | 962.25 | 958.22 |
Deuteration Sites | 40-O-(2-hydroxyethyl-d4) group | None |
CAS Number | 1338452-54-2 | 159351-69-6 |
Primary Isotopic Effect | +4 mass units | — |
Everolimus-d4 serves as an essential internal standard (IS) in quantitative bioanalysis, particularly for therapeutic drug monitoring (TDM) of everolimus in transplant and oncology patients. Its near-identical chemical behavior to everolimus—paired with a +4 Da mass shift—enables precise correction for analytical variability during sample preparation, ionization suppression, and chromatographic separation [2] [7]. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated ISs like everolimus-d4 co-elute with the target analyte but are distinguished by unique mass transitions (e.g., m/z 975.6 → 908.7 for everolimus vs. m/z 979.6 → 912.7 for everolimus-d4) [5] [8]. This allows accurate quantification at sub-ng/mL concentrations, critical given everolimus’s narrow therapeutic index (3–8 ng/mL in transplantation) [7].
Comparative studies validate its superiority over structural analog ISs (e.g., 32-desmethoxyrapamycin). Heideloff et al. demonstrated that everolimus-d4 improved method correlation (slope: 0.95 vs. 0.83) and reduced matrix effects in whole blood assays [2]. Similarly, coated blade spray-mass spectrometry (CBS-MS/MS) workflows leverage everolimus-d4 to achieve recoveries >76% and inter-assay precision (CV: 2.5–12.5%) across immunosuppressant panels [5] [7].
Table 2: Analytical Performance of Everolimus-d4 in Validated LC-MS/MS Methods
Performance Metric | Everolimus-d4 Performance | Method Details |
---|---|---|
Lower Limit of Quantification | 0.5 ng/mL | Whole blood, online SPE-LC-MS/MS [7] |
Intra-Assay Precision (CV) | 0.9–14.7% | Zinc sulfate precipitation [7] |
Inter-Assay Precision (CV) | 2.5–12.5% | Multi-day validation [7] |
Accuracy (%) | 89–113% | Across linear range [2] [7] |
Linear Range | 0.5–40.8 ng/mL | Therapeutic window coverage [7] |
The evolution of everolimus-d4 parallels advancements in both immunosuppressant pharmacology and analytical technology. Its origin traces to the discovery of rapamycin (sirolimus) in 1975 from Streptomyces hygroscopicus on Rapa Nui (Easter Island) [3]. Chemical modifications to enhance rapamycin’s solubility and stability yielded everolimus (RAD001) in the 1990s, featuring a 2-hydroxyethyl moiety at the C-40 position [3] [9]. The demand for precise TDM emerged as everolimus gained clinical approvals:
Commercial availability accelerated in the 2010s, with suppliers like MedChemExpress (HY-10218S), TRC Canada (TRC-E945402), and LGC Standards offering GMP-grade everolimus-d4 (>85% deuterated purity) [4] [9] [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3